(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene
Description
The compound "(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene" features a pyrimidine core substituted with two phenyl groups at the 2- and 4-positions and a diazene (N=N) group at the 5-position, which is further linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic aromatic system with electron-withdrawing (trifluoromethyl) and bulky aromatic substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding.
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4/c24-23(25,26)18-12-7-13-19(14-18)29-30-20-15-27-22(17-10-5-2-6-11-17)28-21(20)16-8-3-1-4-9-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUKYJDDCLORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171867 | |
| Record name | 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339279-62-8 | |
| Record name | 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339279-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is a novel organic molecule that has garnered attention due to its potential biological activities. This review synthesizes current research findings, including its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is , with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound.
Synthesis
The synthesis of this compound typically involves the coupling of pyrimidine derivatives with diazenes. The synthetic pathway can be summarized as follows:
- Formation of Pyrimidine Derivative : Start with 2,4-diphenylpyrimidine.
- Diazotization : Treat with a diazotizing agent to form the diazene moiety.
- Coupling Reaction : React with 3-(trifluoromethyl)phenyl compounds under acidic conditions to yield the final product.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study on related pyrazole derivatives indicated that compounds with similar substituents displayed significant activity against drug-resistant bacterial strains, including MRSA (Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL) .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 1 | MRSA |
| Compound B | 2 | E. coli |
| Compound C | 5 | S. aureus |
Anti-Cocaine Activity
In related research, trifluoromethoxyl substituted phenylethylene diamines have been identified as potent σ receptor ligands, demonstrating high affinity and selectivity for σ receptors, which are implicated in cocaine addiction . The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances their activity.
Enzyme Inhibition
The compound has also been evaluated for its potential as a herbicide through inhibition of phytoene desaturase (PDS), an important enzyme in carotenoid biosynthesis. Compounds similar to (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene showed promising results in inhibiting PDS with affinities comparable to existing herbicides .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited significant activity against various bacterial strains, with a focus on biofilm formation inhibition.
- Case Study on Neuropharmacological Effects : In vivo studies indicated that derivatives of this compound could modulate σ receptor activity, leading to potential applications in treating stimulant abuse disorders.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against breast carcinoma (MCF-7) and lung carcinoma (A549) cells, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The trifluoromethyl group present in the structure has been linked to enhanced biological activity, possibly due to increased lipophilicity and improved binding interactions with biological targets.
1.2 Mechanism of Action
The mechanism of action for these compounds often involves interaction with cellular proteins such as tubulin, leading to disruption in mitosis and subsequent cell death. Molecular docking studies suggest that the trifluoromethylphenyl group plays a crucial role in binding affinity and selectivity towards target proteins .
Materials Science
2.1 Photonic Applications
In materials science, (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has potential applications in photonics. The compound's ability to undergo photoisomerization makes it suitable for use in optical devices and sensors. Its unique structural features allow for tunable optical properties, which can be exploited in designing advanced materials for light manipulation.
2.2 Synthesis of Functional Materials
The compound can also serve as a precursor for synthesizing other functional materials. For instance, reactions involving diazene derivatives can lead to the formation of polymers with specific electronic properties or hydrophobic characteristics, making them useful in coatings and surface treatments .
Agricultural Chemistry
3.1 Herbicidal Properties
Research indicates that compounds structurally related to (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene may possess herbicidal properties. The trifluoromethyl group is known to enhance the efficacy of herbicides by increasing their stability and activity against target weeds . This application is particularly relevant in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study examining a series of pyrimidine derivatives, researchers found that modifications including the incorporation of trifluoromethyl groups led to a marked increase in antiproliferative activity against various cancer cell lines. The most active compound showed an IC50 value significantly lower than that of established chemotherapeutics, suggesting its potential as a lead compound for drug development.
Case Study 2: Photonic Material Development
Another study focused on the photonic applications of diazene derivatives demonstrated their effectiveness in creating responsive optical materials. The compounds exhibited reversible changes in their optical properties upon exposure to light, indicating their suitability for use in smart coatings and sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazolo[1,5-a]pyrimidine derivatives, which share partial structural motifs with the target compound. Below is a detailed comparison based on core structures, substituents, and reported biological activities:
Structural Comparison
Key Observations:
- Core Structure: The pyrazolo[1,5-a]pyrimidine core (–2) is a fused bicyclic system, whereas the target compound features a monocyclic pyrimidine with a diazene linker. The latter may exhibit unique conformational flexibility and photoresponsive behavior.
- Halogenated Aryl Groups: Evidence compounds use chloro and fluoro substituents for electronic modulation and steric effects. The target compound employs phenyl groups without halogens, prioritizing π-π stacking interactions over electronegative effects. Diazene vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
